molecular formula C11H13ClN2O3S B2874650 2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide CAS No. 2411277-29-5

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide

Cat. No.: B2874650
CAS No.: 2411277-29-5
M. Wt: 288.75
InChI Key: CMGXURZZKKLOLH-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloroacetamide with a benzothiadiazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine compounds.

Scientific Research Applications

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific studies and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-14-10-5-3-2-4-8(10)9(7-18(14,16)17)13-11(15)6-12/h2-5,9H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGXURZZKKLOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(CS1(=O)=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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